

High-performance liquid chromatography (HPLC) method for Fenclofenac analysis

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Compound of Interest		
Compound Name:	Fenclofenac	
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Application Notes and Protocols for the HPLC Analysis of Fenclofenac

This document provides a detailed application note and protocol for the quantitative analysis of **Fenclofenac** using High-Performance Liquid Chromatography (HPLC). The provided method is adapted from established and validated methods for structurally related non-steroidal anti-inflammatory drugs (NSAIDs), such as Diclofenac and Aceclofenac, due to the limited availability of specific validated HPLC methods for **Fenclofenac** in current literature. This approach is a common practice in analytical chemistry and provides a strong starting point for method development and validation for **Fenclofenac** analysis.

Introduction

Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was previously used for the management of pain and inflammation associated with rheumatic conditions.[1] As with other NSAIDs, accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.

This application note details a reversed-phase HPLC (RP-HPLC) method that can be employed for the determination of **Fenclofenac**.



Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.
- Chemicals and Reagents:
 - Fenciofenac reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade or deionized)

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of **Fenclofenac**. Optimization may be required based on the specific HPLC system and column used.



Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile: 50 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) (65:35 v/v)[2]
Flow Rate	1.0 mL/min
Detection Wavelength	276 nm[2]
Injection Volume	20 μL
Column Temperature	Ambient (or controlled at 25 °C)
Run Time	Approximately 10 minutes

Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase:

- Dissolve 6.8 g of potassium dihydrogen phosphate in 350 mL of HPLC grade water.
- Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.
- Add 650 mL of acetonitrile to the buffer solution.
- Mix thoroughly and degas the solution using sonication or vacuum filtration.

2.3.2. Standard Stock Solution Preparation (100 μg/mL)

- Accurately weigh 10 mg of Fenclofenac reference standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.



Sonicate for 10 minutes to ensure complete dissolution.

2.3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 40, 80 μg/mL).

Sample Preparation (from Tablets)

- Weigh and finely powder 20 tablets to determine the average tablet weight.
- Accurately weigh a portion of the powder equivalent to 10 mg of Fenclofenac and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.
- Dilute to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation Parameters (Adapted from Aceclofenac/Diclofenac Data)

The following table summarizes typical validation parameters that should be established for this method. The values provided are based on similar analyses of related compounds and serve as a guideline.[3][4]

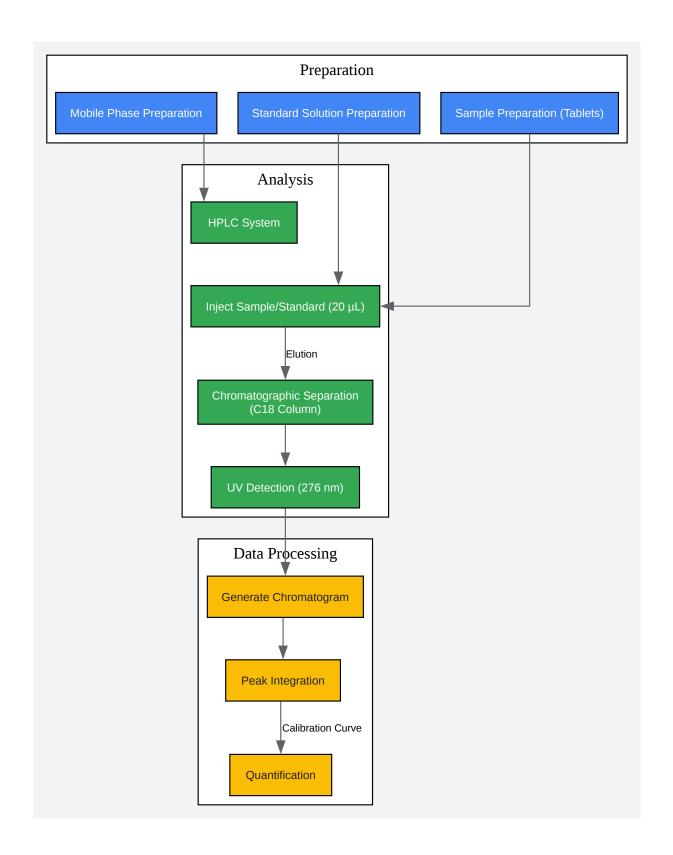


Parameter	Expected Range/Value
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	~0.07 μg/mL
Limit of Quantification (LOQ)	~0.2 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Retention Time	To be determined (expected between 3-8 minutes)

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of ${\bf Fenclofenac}$.





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Caption: Workflow for the HPLC analysis of Fenclofenac.



Conclusion

The described RP-HPLC method, adapted from validated protocols for similar NSAIDs, provides a robust and reliable starting point for the routine quality control analysis of **Fenclofenac** in pharmaceutical dosage forms. It is recommended that a full method validation be performed in accordance with ICH guidelines to ensure its suitability for the intended application. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.

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